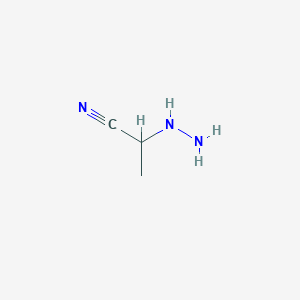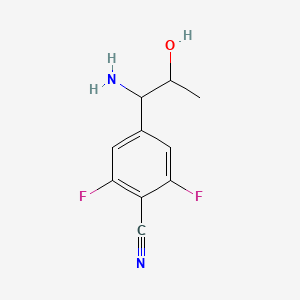![molecular formula C7H4BrClN2 B13037887 5-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B13037887.png)
5-Bromo-8-chloroimidazo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-chloroimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2 It is a derivative of imidazo[1,5-a]pyridine, characterized by the presence of bromine and chlorine atoms at the 5th and 8th positions, respectively
Méthodes De Préparation
The synthesis of 5-Bromo-8-chloroimidazo[1,5-a]pyridine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
5-Bromo-8-chloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Radical Reactions: Functionalization via radical reactions has been explored, involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Bromo-8-chloroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-8-chloroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally includes binding to target proteins or enzymes, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of specific pathways or activation of others.
Comparaison Avec Des Composés Similaires
5-Bromo-8-chloroimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Imidazo[1,5-a]pyrimidines: These are structural analogs with a pyrimidine ring instead of a pyridine ring.
Imidazoquinoxalines: These compounds have a quinoxaline ring fused to the imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H4BrClN2 |
|---|---|
Poids moléculaire |
231.48 g/mol |
Nom IUPAC |
5-bromo-8-chloroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-7-2-1-5(9)6-3-10-4-11(6)7/h1-4H |
Clé InChI |
BYWKFJIMIHEAQM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=CN=CN2C(=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037859.png)



![6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13037871.png)


